molecular formula C5H6NNaO3 B1323548 Sodium 5-oxopyrrolidine-2-carboxylate CAS No. 54571-67-4

Sodium 5-oxopyrrolidine-2-carboxylate

Cat. No.: B1323548
CAS No.: 54571-67-4
M. Wt: 151.1 g/mol
InChI Key: CRPCXAMJWCDHFM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-oxopyrrolidine-2-carboxylate, also known as sodium pyroglutamate, is a sodium salt of pyroglutamic acid. It is a derivative of the amino acid glutamic acid and is commonly found in various biological systems. This compound has a molecular formula of C5H6NNaO3 and a molecular weight of 151.1 g/mol . It is widely used in the fields of chemistry, biology, and medicine due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 5-oxopyrrolidine-2-carboxylate can be synthesized through the reaction of pyroglutamic acid with sodium hydroxide. The reaction typically involves dissolving pyroglutamic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out at room temperature and the product is obtained through crystallization .

Industrial Production Methods: In industrial settings, this compound is produced by heating an aqueous solution of sodium L-glutamate monohydrate to 180°C for two hours. This process yields a 50% aqueous solution of sodium pyrrolidonecarboxylate, which is then further processed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylate derivatives, while reduction can produce various alcohols or amines .

Mechanism of Action

The mechanism of action of sodium 5-oxopyrrolidine-2-carboxylate involves its interaction with various molecular targets and pathways. It can act as a stabilizer for proteins and enzymes, enhancing their stability and activity. Additionally, it can interact with cellular membranes, influencing their permeability and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Sodium 5-oxopyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

Uniqueness: What sets this compound apart is its unique combination of stability, reactivity, and versatility. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

sodium;5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPCXAMJWCDHFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885432
Record name Proline, 5-oxo-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54571-67-4
Record name Sodium DL-pyroglutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054571674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proline, 5-oxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Proline, 5-oxo-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-oxo-DL-prolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM PYRROLIDONE CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469OTG57A2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.